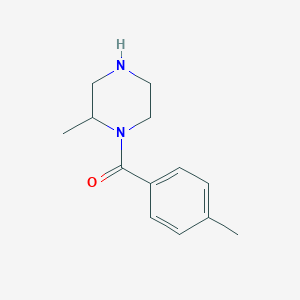

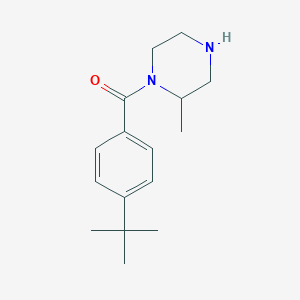

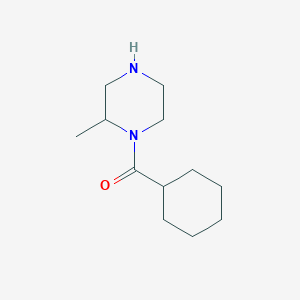

1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one” is a compound that belongs to the class of organic compounds known as phenylpiperazines. It is a white solid. This compound is structurally similar to other piperazine derivatives, which are known to exhibit a wide range of biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of piperazine derivatives, including “1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one”, often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . These techniques can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving “1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one” can be complex and varied. For instance, the compound can undergo reactions such as cyclization, reductive amination, and others . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one” can be determined using various analytical techniques. For instance, its solubility, melting point, boiling point, and other properties can be determined .Applications De Recherche Scientifique

Anti-Inflammatory Applications

This compound has been found to have significant anti-inflammatory effects . It has been shown to reduce the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced the paw licking time of animals in the second phase of the formalin test . Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Anti-Nociceptive Applications

The compound has been found to have anti-nociceptive effects . This means it can be used to block the detection of a painful or harmful stimulus by sensory neurons. The compound was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner .

Antimicrobial Applications

The compound has been found to have significant antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity as that of standards .

Anticancer Applications

The compound has been found to inhibit cell cycle progression and inhibit angiogenesis . This is critical to a tumor cell’s ability to grow and metastasize .

Antipsychotic Applications

N-aryl and N-alkyl piperazine derivatives have been reported as potent antipsychotic agents . This suggests that the compound could potentially be used in the treatment of psychiatric disorders .

Multiple Sclerosis Treatment

S1PL inhibitors like “S1PL-IN-31” have been identified as potential treatments for multiple sclerosis (MS). This suggests that the compound could potentially be used in the treatment of MS.

Mécanisme D'action

Target of Action

It’s structurally similar to 2-methyl ap-237 , which is known to have an opioid mechanism of action .

Mode of Action

Given its structural similarity to 2-methyl ap-237 , it may interact with opioid receptors in a similar manner. Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. The endogenous opioids are dynorphins, enkephalins, endorphins, endomorphins and nociceptin. The opioid receptors are 40% identical to somatostatin receptors (SSTRs).

Propriétés

IUPAC Name |

1-(2-methylpiperazin-1-yl)-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11-10-14-7-8-15(11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDZTRJGADQMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B6332358.png)

![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)

![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)

![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)

![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)

![2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6332428.png)